molecular formula C9H18N3O3P B13027366 3,3',3''-Phosphinetriyltripropanamide

3,3',3''-Phosphinetriyltripropanamide

Katalognummer: B13027366
Molekulargewicht: 247.23 g/mol
InChI-Schlüssel: SMGMJAHLBLICEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’,3’'-Phosphinetriyltripropanamide is a chemical compound with the molecular formula C9H24N3P It is a derivative of phosphine and is characterized by the presence of three propanamide groups attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-Phosphinetriyltripropanamide typically involves the reaction of tris(3-aminopropyl)amine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{PCl}_3 + 3 \text{NH}_2(\text{CH}_2)_3\text{NH}_2 \rightarrow \text{P}(\text{NH}(\text{CH}_2)_3\text{NH}_2)_3 + 3 \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 3,3’,3’'-Phosphinetriyltripropanamide may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,3’'-Phosphinetriyltripropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3,3’,3’'-Phosphinetriyltripropanamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

    Industry: It is utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 3,3’,3’'-Phosphinetriyltripropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amide groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Tris(2-cyanoethyl)phosphine: Known for its applications in organic synthesis.

    Triphenylphosphine trisulfonate: Utilized in aqueous-phase catalysis.

Uniqueness

3,3’,3’'-Phosphinetriyltripropanamide is unique due to its specific structure, which combines the properties of phosphine and amide groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Eigenschaften

Molekularformel

C9H18N3O3P

Molekulargewicht

247.23 g/mol

IUPAC-Name

3-bis(3-amino-3-oxopropyl)phosphanylpropanamide

InChI

InChI=1S/C9H18N3O3P/c10-7(13)1-4-16(5-2-8(11)14)6-3-9(12)15/h1-6H2,(H2,10,13)(H2,11,14)(H2,12,15)

InChI-Schlüssel

SMGMJAHLBLICEW-UHFFFAOYSA-N

Kanonische SMILES

C(CP(CCC(=O)N)CCC(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.